molecular formula C10H9N3OS B2866932 3-amino-N-(1,3-thiazol-2-yl)benzamide CAS No. 1831219-53-4

3-amino-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2866932
CAS No.: 1831219-53-4
M. Wt: 219.26
InChI Key: UERJLRHNZVBNAN-UHFFFAOYSA-N
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Description

3-amino-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains both a benzamide and a thiazole moiety. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting certain enzymes and pathways involved in inflammation and cancer progression.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1,3-thiazol-2-yl)benzamide
  • N-(1,3-thiazol-2-yl)benzamide
  • 3-amino-N-(1,3-thiazol-4-yl)benzamide

Uniqueness

3-amino-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both an amino group and a thiazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-amino-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJLRHNZVBNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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